molecular formula C18H11Cl2N3OS B3016483 3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893968-06-4

3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No. B3016483
CAS RN: 893968-06-4
M. Wt: 388.27
InChI Key: RNJGXHGHEILKKJ-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole, a core component in 3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, have demonstrated promising antimicrobial activities. Shankerrao et al. (2017) synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and found them to exhibit significant antimicrobial properties Shankerrao et al.. Similarly, Chitti et al. (2022) explored the antimycobacterial potential of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives, indicating their effectiveness against Mycobacterium tuberculosis Chitti et al..

Anticancer Evaluation

The anticancer potential of imidazo[2,1-b]thiazole derivatives is also a significant area of study. Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of certain benzamides containing imidazo[2,1-b]thiazole, showing moderate to excellent activity against various cancer cell lines Ravinaik et al.. Singh and Kaur (2019) found that imidazo[2,1-b][1,3,4] thiadiazole derivatives exhibited significant growth inhibition against several cancer cell lines, including leukemia and renal cancer Singh and Kaur.

properties

IUPAC Name

3,4-dichloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-14-5-4-12(9-15(14)20)17(24)21-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)22-16/h1-10H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJGXHGHEILKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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